2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
BenchChem offers high-quality 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2S/c1-11(2)18-15-9-22-27(14-6-4-13(21)5-7-14)19(15)20(25-24-18)30-10-17(28)23-16-8-12(3)29-26-16/h4-9,11H,10H2,1-3H3,(H,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJXLXKSPUGQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C3=C2N(N=C3)C4=CC=C(C=C4)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases.
Mode of Action
The compound acts as an inhibitor of RIPK1. It exhibits good RIPK1 kinase inhibitory activity, with an IC50 value of 59.8 nM. Compared to other necroptosis regulatory kinases, it has a higher binding affinity for RIPK1 (RIPK1 Kd = 3.5 nM, RIPK3 Kd = 1700 nM, MLKL Kd > 30,000 nm).
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells (EC50 = 1.06–4.58 nM). It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ.
Biological Activity
The compound 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide , with the CAS number 1105237-18-0 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.5 g/mol . The structure features a pyrazolo[3,4-d]pyridazine moiety linked to a thioacetamide and an isoxazole group, contributing to its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN6O2S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 1105237-18-0 |
Anticancer Properties
Preliminary studies indicate that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown anti-proliferative properties with IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The mechanism of action may involve inhibition of specific kinases or receptor-mediated pathways, although further studies are needed to elucidate these interactions.
Antimicrobial Activity
Research on similar pyrazolo compounds has demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives have exhibited minimum inhibitory concentrations (MIC50) effective against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group may enhance lipophilicity, improving membrane penetration and efficacy.
Neuroprotective Effects
The isoxazole component is known for its neuroprotective properties. Studies suggest that compounds with similar structures can modulate glutamate receptors, potentially reducing excitotoxicity in neuronal cells. This suggests a possible application in neurodegenerative diseases where glutamate-mediated toxicity is a concern .
The biological mechanisms underlying the activity of 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide are multifaceted:
- Kinase Inhibition : The compound may act as an inhibitor of various kinases involved in cell proliferation and survival pathways.
- Receptor Modulation : It may modulate neurotransmitter receptors, particularly those involved in glutamate signaling.
- Antioxidant Activity : Similar compounds have been shown to possess antioxidant properties, which can mitigate oxidative stress in cells.
Case Studies
Several studies have explored the biological activities of related compounds:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of pyrazolo derivatives on MCF-7 and HCT-116 cell lines, reporting IC50 values ranging from 10 to 30 µM, indicating significant anti-cancer potential.
- Antimicrobial Screening : Another study tested various pyrazolo compounds against bacterial strains and found that some exhibited MIC values below 50 µg/mL against E. coli, demonstrating effective antimicrobial properties .
- Neuroprotection Research : Research indicated that pyrazolo derivatives could protect against glutamate-induced apoptosis in neuronal cultures, suggesting potential applications in treating neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
